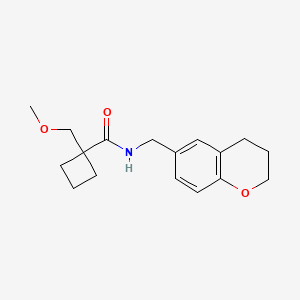
(3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol
Descripción general
Descripción
(3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol, also known as F13714, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of (3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, neurorestoration, and anti-inflammatory properties. It has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol in lab experiments is its high potency and selectivity for its target receptors. However, its limited solubility in water and poor pharmacokinetic properties pose challenges for its use in animal studies and clinical trials.
Direcciones Futuras
There are several future directions for the research on (3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol. One potential area of exploration is its use in combination therapies for the treatment of neurodegenerative diseases. Another area of research is the development of novel drug delivery systems to improve its pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of (3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol and its potential side effects.
In conclusion, (3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol is a promising chemical compound with potential therapeutic applications in the treatment of neurodegenerative diseases. Its synthesis method has been optimized to achieve high yields and purity of the final product. It exhibits neuroprotective and neurorestorative effects, and its mechanism of action involves the dopaminergic and serotonergic systems in the brain. While it has several advantages for lab experiments, its limited solubility in water and poor pharmacokinetic properties pose challenges for its use in animal studies and clinical trials. Further research is needed to explore its potential in combination therapies and drug delivery systems, as well as to elucidate its exact mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
(3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and depression. It has been found to exhibit neuroprotective and neurorestorative effects, which make it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
(3S,4S)-4-(4-fluorophenyl)-1-[(2-hydroxy-5-methylphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-13-2-7-18(22)15(10-13)11-21-9-8-17(19(23)12-21)14-3-5-16(20)6-4-14/h2-7,10,17,19,22-23H,8-9,11-12H2,1H3/t17-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOKFSKZWPIKQF-PKOBYXMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN2CCC(C(C2)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)CN2CC[C@H]([C@@H](C2)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-fluorophenoxy)methyl]-N-(2-methoxy-1-methylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3811067.png)

![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3811072.png)
![(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B3811074.png)
![N-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B3811079.png)
![6,9-dioxo-N-[2-(trifluoromethyl)phenyl]octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3811093.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-isopropyl-2-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3811101.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B3811103.png)
![2-{4-[(4-hydroxy-4-phenylpiperidin-1-yl)carbonyl]phenoxy}acetamide](/img/structure/B3811115.png)

![3-{2-[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B3811121.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperazine](/img/structure/B3811127.png)
![2-(1-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3811145.png)